molecular formula C9H18O3 B2640490 (2,2-Dimethoxycyclohexyl)methanol CAS No. 150970-28-8

(2,2-Dimethoxycyclohexyl)methanol

Cat. No.: B2640490
CAS No.: 150970-28-8
M. Wt: 174.24
InChI Key: NKUSWUZHEAZDRO-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry

(2,2-Dimethoxycyclohexyl)methanol belongs to the class of organic compounds known as acetals, which are characterized by two ether groups attached to the same carbon atom. Specifically, it is a cyclic acetal (B89532) derived from a cyclohexanone (B45756) derivative and also possesses a primary alcohol functional group. In the broader landscape of organic chemistry, molecules with such a combination of functional groups are often of interest as intermediates in multi-step syntheses. The acetal moiety can serve as a protecting group for a ketone, while the alcohol group offers a site for various chemical transformations.

Significance as a Research Target Compound

The significance of this compound as a research target appears to be limited, as evidenced by the lack of dedicated publications. In hypothetical research scenarios, its value would likely lie in its potential as a bifunctional building block. The presence of both a protected ketone and a reactive alcohol on a cyclohexane (B81311) scaffold could, in theory, allow for selective chemical modifications at either end of the molecule, leading to the synthesis of more complex cyclohexanoid structures. However, without specific studies, its practical importance remains speculative.

Overview of Prior Research on Related Cyclic Acetals and Alcohols

Research on related cyclic acetals is extensive, particularly concerning their use as protecting groups for carbonyl compounds (aldehydes and ketones). chadsprep.comyoutube.comlibretexts.org The formation of a cyclic acetal, often using a diol like ethylene (B1197577) glycol, is a common strategy to mask the reactivity of a carbonyl group while other chemical transformations are carried out on the molecule. youtube.com These acetals are generally stable under neutral or basic conditions and can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl group. masterorganicchemistry.com

The synthesis of acetals typically involves the acid-catalyzed reaction of a ketone or aldehyde with an alcohol. khanacademy.org The mechanism proceeds through a hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is often removed. libretexts.org

Cyclohexanemethanol, a related parent alcohol, has been studied more extensively, with data available on its physical and spectroscopic properties. nist.gov Similarly, research on simple acetals like 2,2-dimethoxypropane (B42991) provides insights into their formation and reactivity as water scavengers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dimethoxycyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-11-9(12-2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUSWUZHEAZDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 2,2 Dimethoxycyclohexyl Methanol

Direct Synthesis Approaches

Direct synthesis methods are often preferred for their efficiency and atom economy. These routes typically involve the formation of the acetal (B89532) from a cyclohexanone (B45756) derivative followed by or simultaneous with the reduction of a carbonyl functionality.

A key step in the synthesis of (2,2-Dimethoxycyclohexyl)methanol is the protection of a ketone or aldehyde group as a dimethyl acetal. This is typically achieved through the reaction of a suitable cyclohexanone precursor with methanol (B129727).

The reaction of aldehydes and ketones with two equivalents of an alcohol in the presence of an acid catalyst is a standard method for forming acetals. libretexts.orglibretexts.org For instance, cyclohexanone can react with methanol under acidic conditions, such as in the presence of hydrochloric acid (HCl), to yield the corresponding dimethyl acetal. libretexts.orglibretexts.org This reaction is reversible, and to drive the equilibrium towards the acetal, water, a byproduct, is often removed from the reaction mixture. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by methanol to form a hemiacetal intermediate. libretexts.orgyoutube.com Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of water generates an oxonium ion, which is then attacked by a second molecule of methanol to form the final acetal after deprotonation. libretexts.orgyoutube.com Various acid catalysts can be employed, including corrosive ones like dry HCl and sulfuric acid, as well as milder options like p-toluenesulfonic acid. nih.gov Even trace amounts of conventional acids, such as 0.1 mol % hydrochloric acid, have been shown to effectively catalyze the formation of dimethyl acetals from aldehydes and ketones with methanol. nih.gov

Table 1: Examples of Acid-Catalyzed Acetalization

Starting Material Reagents Catalyst Product Reference
Cyclohexanone Methanol HCl Cyclohexanone dimethyl acetal libretexts.orglibretexts.org
Acetone Methanol Strong acid-based ion-exchange resin 2,2-Dimethoxypropane (B42991) google.com
Various Aldehydes/Ketones Methanol 0.1 mol % HCl Corresponding dimethyl acetals/ketals nih.gov
Benzaldehyde Ethylene (B1197577) glycol Sulfamic acid 2-Phenyl-1,3-dioxolane researchgate.net

In a move towards more environmentally friendly and reusable catalysts, solid acid catalysts like zeolites and montmorillonite (B579905) clays (B1170129) have been effectively utilized for acetalization reactions. researchgate.netbohrium.com Montmorillonite clays, particularly those exchanged with cations such as Ce³⁺, Fe³⁺, and Al³⁺, have demonstrated high catalytic activity in the acetalization of carbonyl compounds with methanol. researchgate.netbohrium.com These clay catalysts are often more active than zeolites and other solid acids like SiO₂ and γ-Al₂O₃ for this transformation. bohrium.com The catalytic activity of these materials is attributed to the presence of both Brønsted and Lewis acid sites. sumerianz.com Brønsted acidity arises from the dissociation of water molecules coordinated to interlayer cations, while Lewis acidity is due to the cations at the crystal edges. sumerianz.com The efficiency of these catalysts can be influenced by the molecular size of the carbonyl substrate, with cyclohexanone showing high reactivity. bohrium.com Zeolites, such as H-Y and Ce,Na-Y, are also effective catalysts for acetalization, though in some studies, montmorillonite catalysts have shown superior performance due to better pore diffusional properties. bohrium.com

Table 2: Comparison of Catalytic Systems for Acetalization

Catalyst Substrate Example Key Findings Reference
Cation-exchanged Montmorillonites (Ce³⁺, Fe³⁺, Al³⁺) Cyclohexanone More active than zeolites; high yield of dimethyl acetal. researchgate.netbohrium.com
Ce³⁺-exchanged Y Zeolites Cyclohexanone Effective for acetalization, but may be less active than montmorillonites. researchgate.netbohrium.com
Acid-modified Montmorillonite K-10 2-Methylpentanal Over 90% conversion with high selectivity to the desired acetal. researchgate.net

The synthesis of this compound requires the reduction of a carbonyl group to a primary alcohol. This can be achieved through various reduction strategies, including stereoselective methods.

The reduction of substituted cyclohexanones often leads to the formation of stereoisomers. The facial selectivity of hydride addition is a critical factor determining the product distribution. acs.org Small hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) typically favor axial attack on the carbonyl group of a cyclohexanone, leading to the formation of an equatorial alcohol as the major product. acs.org Conversely, bulkier hydride reagents, such as L-Selectride, tend to attack from the equatorial face, yielding the axial alcohol. acs.org The stereochemical outcome is influenced by a combination of steric and electronic factors, including torsional strain in the transition state. libretexts.org For instance, axial attack avoids developing eclipsing interactions between the forming C-O bond and the C-H bonds at the 2 and 6 positions of the cyclohexane (B81311) ring. libretexts.org Enzymatic reductions, for example using Saccharomyces cerevisiae, can also provide high stereoselectivity in the reduction of cyclohexanone derivatives, yielding products with high enantiomeric purity. nih.gov

Reduction of Ketones and Esters

Multi-Step Synthetic Sequences

In cases where direct approaches are not feasible or lead to undesired byproducts, multi-step synthetic sequences are employed. A common strategy involves the initial protection of a carbonyl group as an acetal, followed by the reduction of another functional group, such as an ester, elsewhere in the molecule. The acetal group is stable under various reaction conditions, including those involving basic reagents, hydride reducing agents, and Grignard reagents, but can be readily deprotected under acidic conditions. libretexts.org This allows for selective transformations on other parts of the molecule before the final liberation of the carbonyl group or, in the context of this synthesis, the formation of the desired alcohol from a precursor functional group.

Transformation of Precursor Cyclohexyl Compounds

The most logical and common starting material for the synthesis of this compound is cyclohexanone . This precursor is widely available and provides a reactive carbonyl group that is essential for the introduction of the geminal dimethoxy functionality. The synthesis can be envisioned to proceed through the protection of the ketone, followed by the introduction of the C1 unit (the methanol group).

Another potential, though more complex, route could involve starting with a precursor already containing a C1-substituent, which is then transformed into the hydroxymethyl group, while the ketone is subsequently protected. However, the former strategy is generally more straightforward.

A plausible, albeit multi-step, pathway starting from cyclohexanone could involve its initial conversion to 2-bromocyclohexanone. This intermediate could then undergo acetalization to protect the carbonyl group, followed by a reaction to introduce the hydroxymethyl group. For instance, a Grignard reaction using the bromo-acetal and formaldehyde (B43269) would yield the target molecule. quora.com

Strategies for Introducing Methoxy (B1213986) Groups and the Hydroxyl Functionality

The introduction of the two methoxy groups onto the same carbon atom is typically achieved through an acetalization reaction . This reaction involves treating the precursor ketone, in this case, cyclohexanone, with methanol in the presence of an acid catalyst. iosrjournals.orgijsdr.org The reaction is reversible and water is produced as a byproduct, which is often removed to drive the reaction to completion. nih.gov

The hydroxyl functionality, in the form of a hydroxymethyl group (-CH2OH), can be introduced through various methods. One common strategy involves the conversion of a suitable precursor, such as a cyclohexyl halide, into a Grignard reagent, which is then reacted with formaldehyde. quora.com Alternatively, if a cyclohexene-based precursor is used, hydroformylation followed by reduction could install the hydroxymethyl group.

A proposed synthetic sequence is as follows:

Acetalization of Cyclohexanone: Cyclohexanone is reacted with an excess of methanol in the presence of an acid catalyst to form 1,1-dimethoxycyclohexane (B1328912).

Functionalization: A subsequent functionalization step is required to introduce the hydroxymethyl group at the adjacent position. This presents a significant challenge as it requires a C-C bond formation. A potential, though not straightforward, route could involve the alpha-bromination of the protected cyclohexanone followed by a nucleophilic substitution with a cyanide ion and subsequent reduction. A more viable, though longer, route might involve starting from a different precursor like 2-oxocyclohexanecarbaldehyde.

Due to the lack of a direct reported synthesis in the literature, a hypothetical multi-step synthesis is proposed based on known chemical transformations.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. The synthesis of this compound can benefit from these approaches, particularly in the acetalization step.

Solvent-Free Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Acetalization reactions, including the formation of 1,1-dimethoxycyclohexane from cyclohexanone and methanol, can often be performed under solvent-free conditions. rsc.orgresearchgate.netacs.org In such a setup, the excess alcohol (methanol) can act as both the reagent and the solvent. This approach not only reduces the environmental impact but can also simplify the work-up procedure. Several studies on the acetalization of glycerol (B35011) have demonstrated the feasibility and benefits of solvent-free systems. nih.govmdpi.comrsc.org Photo-organocatalytic methods have also been developed for acetal synthesis under mild, green conditions. rsc.org

Catalyst Reusability and Sustainability

The use of heterogeneous catalysts is another cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For the acetalization of cyclohexanone, various solid acid catalysts have been explored as alternatives to traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid.

Table 1: Comparison of Catalysts for Acetalization Reactions

Catalyst TypeExampleAdvantagesDisadvantages
Homogeneous AcidSulfuric Acid, p-TsOHHigh activityCorrosive, difficult to separate, generates waste
Heterogeneous Solid AcidZeolites, Montmorillonite Clay, Sulfated ZirconiaReusable, non-corrosive, environmentally benign iosrjournals.orgproquest.comCan have lower activity than homogeneous catalysts
Ion-Exchange ResinsAmberlyst-15High efficiency, easy separation nih.govLimited thermal stability
Modified Mesoporous CeriaTransition metal-modified ceriaGood catalytic activity, potential for green synthesis iosrjournals.orgRequires multi-step catalyst preparation
HeteropolyacidsH4SiW12O40-based hybridsHigh yield and selectivity, good reusability rsc.orgCan be expensive

The reusability of these catalysts is a significant advantage. For instance, magnetic zeolite composites have been shown to be effective and easily recoverable catalysts for acetalization. researchgate.net The development of such recyclable and sustainable catalytic systems is crucial for the environmentally friendly production of this compound and other fine chemicals.

Iii. Chemical Reactivity and Transformation Studies of 2,2 Dimethoxycyclohexyl Methanol

Reactions Involving the Methanol (B129727) Group

The primary alcohol group is a key site for synthetic transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions and Derived Products

The primary alcohol in (2,2-Dimethoxycyclohexyl)methanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org The acetal (B89532) group is generally stable to most oxidizing agents used for converting alcohols, provided the conditions are not strongly acidic. organic-chemistry.org

Partial oxidation to the aldehyde, (2,2-Dimethoxycyclohexyl)methanal, can be achieved using milder reagents that are selective for the conversion of primary alcohols to aldehydes without over-oxidation. libretexts.org A common and effective reagent for this transformation is Pyridinium (B92312) chlorochromate (PCC). libretexts.org The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) to prevent the formation of the carboxylic acid.

For full oxidation to the corresponding carboxylic acid, 2,2-Dimethoxycyclohexane-1-carboxylic acid, stronger oxidizing agents are required. Reagents such as chromic acid (generated in situ from chromium trioxide (CrO3) or sodium dichromate (Na2Cr2O7) in aqueous sulfuric acid) can be employed. passmyexams.co.uk To ensure complete conversion to the carboxylic acid, the reaction is often carried out with an excess of the oxidizing agent and under conditions that allow any initially formed aldehyde to remain in the reaction mixture for subsequent oxidation. chemguide.co.uk

Table 1: Oxidation Reactions of this compound

Target Product Reagent(s) Typical Conditions Product Name
Aldehyde Pyridinium chlorochromate (PCC) Anhydrous CH₂Cl₂ (2,2-Dimethoxycyclohexyl)methanal
Carboxylic Acid CrO₃ / H₂SO₄, H₂O (Jones Reagent) Acetone, 0°C to room temp. 2,2-Dimethoxycyclohexane-1-carboxylic acid
Carboxylic Acid KMnO₄ Basic solution, then acid workup 2,2-Dimethoxycyclohexane-1-carboxylic acid

Esterification and Etherification Reactions

Esterification: The methanol group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The most classic method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol can be used in excess or water can be removed as it is formed. youtube.com

Etherification: The synthesis of ethers from the methanol group can be accomplished through various methods. A standard approach is the Williamson ether synthesis, which involves a two-step process. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then displaces a leaving group from an alkyl halide in an Sₙ2 reaction to form the ether. Alternatively, under acidic conditions, etherification can occur. For instance, reaction with an alcohol in the presence of an acid catalyst can lead to ether formation, though this is more efficient for benzylic or other stabilized alcohols. organic-chemistry.orgresearchgate.net

Table 2: Representative Esterification and Etherification Reactions

Reaction Type Reactant(s) Catalyst/Conditions Product Class
Esterification Acetic Anhydride Pyridine Acetate Ester
Esterification Benzoyl Chloride Triethylamine (Et₃N) Benzoate Ester

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is not feasible. libretexts.org To facilitate substitution, the -OH group must first be converted into a good leaving group. This is typically achieved in two ways:

Protonation under Acidic Conditions: In the presence of strong hydrohalic acids (HBr, HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group and can be displaced by the halide ion (Br⁻, I⁻) in an Sₙ2 reaction, yielding the corresponding (halomethyl)cyclohexane derivative. libretexts.org

Conversion to a Sulfonate Ester: A more versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) to introduce diverse functionalities. nih.gov This Sₙ2 reaction proceeds with inversion of configuration at the carbon center. youtube.comlibretexts.org

Reactions Involving the Dimethoxy Acetal Moiety

The dimethoxy acetal acts as a protecting group for a ketone (cyclohexanone). libretexts.org Its reactivity is dominated by its susceptibility to hydrolysis under acidic conditions.

Hydrolysis and Deacetalization Mechanisms

Acetals are stable in neutral or basic media but are readily hydrolyzed back to the parent carbonyl compound and alcohol in the presence of aqueous acid. organic-chemistry.org The deacetalization of this compound to produce 2-(hydroxymethyl)cyclohexan-1-one follows a well-established mechanism:

Protonation: An acid catalyst protonates one of the methoxy (B1213986) oxygen atoms, converting the methoxy group into a good leaving group (methanol).

Loss of Leaving Group: The protonated acetal eliminates a molecule of methanol, forming a resonance-stabilized oxonium ion intermediate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A proton is transferred from the newly added water moiety to a base (e.g., another water molecule), yielding a hemiacetal intermediate.

Repeat of Sequence: The second methoxy group is then protonated, eliminated as methanol, and replaced by a hydroxyl group via attack by water, ultimately leading to a gem-diol.

Final Deprotonation: The gem-diol rapidly loses a water molecule to form the final, stable ketone product.

This sequence effectively removes the acetal protecting group, regenerating the cyclohexanone (B45756) carbonyl. pearson.com

Transacetalization Reactions

Transacetalization is a process where an existing acetal reacts with a different alcohol or diol under acid catalysis to form a new acetal, without proceeding through the free ketone. scielo.br This reaction is an equilibrium driven by the relative concentrations of the alcohols or the formation of a thermodynamically more stable product.

For this compound, the dimethoxy acetal can be exchanged by reacting the compound with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst (e.g., p-TsOH). orgsyn.org This reaction is often used to convert an acyclic acetal into a more stable cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively). The formation of the five- or six-membered cyclic acetal is entropically favored, and the equilibrium can be driven to completion by removing the displaced methanol via distillation. scielo.brorgsyn.org

Table 3: Reactions of the Acetal Moiety

Reaction Type Reagent(s) Catalyst Product
Hydrolysis Water (H₂O) H₃O⁺ (e.g., dil. HCl) 2-(Hydroxymethyl)cyclohexan-1-one
Transacetalization Ethylene Glycol p-Toluenesulfonic acid (p-TsOH) 1,4-Dioxaspiro[4.5]decan-6-yl)methanol
Transacetalization Propane-1,3-diol Amberlyst-15 (1,5-Dioxaspiro[5.5]undecan-7-yl)methanol

Stereochemical Aspects of Reactions

The stereochemistry of this compound and its derivatives is governed by the conformational preferences of the cyclohexane (B81311) ring and the influence of existing stereocenters on subsequent transformations.

Reactions involving this compound or its derivatives can exhibit diastereoselectivity due to the chiral center at C1 (the carbon bearing the hydroxymethyl and dimethoxy groups). For instance, if the hydroxyl group is oxidized to an aldehyde, subsequent nucleophilic attack on the carbonyl carbon would be influenced by the stereochemistry of the adjacent quaternary carbon. The incoming nucleophile would preferentially attack from the less sterically hindered face, leading to one diastereomer in excess. The conformation of the cyclohexane ring would play a crucial role in dictating which face presents less hindrance.

The cyclohexane ring in derivatives of this compound exists in a dynamic equilibrium between two chair conformations. Substituents on the ring prefer to occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orgutexas.edu

Table 2: Principles of Conformational Stability in Cyclohexane Derivatives

Substituent Position Relative Energy Key Steric Interactions
Equatorial Lower (More Stable) Gauche interactions with ring carbons

| Axial | Higher (Less Stable) | 1,3-diaxial interactions with other axial substituents |

Mechanistic Investigations of Key Transformations

The primary transformation of interest for this molecule is the hydrolysis of the acetal group, a well-understood reaction class.

The mechanism for the acid-catalyzed hydrolysis of the 2,2-dimethoxy group is a cornerstone of organic chemistry. masterorganicchemistry.comyoutube.com

Protonation: The reaction initiates with the rapid and reversible protonation of one of the methoxy oxygen atoms by an acid (H₃O⁺). youtube.com

Formation of Oxocarbenium Ion: The protonated intermediate undergoes a rate-determining step where a molecule of methanol is eliminated, and the lone pair of electrons on the remaining oxygen atom helps to form a resonance-stabilized oxocarbenium ion. researchgate.net This planar cation is a key intermediate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. This step forms a protonated hemiacetal.

Deprotonation: The protonated hemiacetal is deprotonated by a base (e.g., water) to yield a neutral hemiacetal.

Repeat and Collapse: The second methoxy group (now part of a hemiacetal) is then removed through a similar sequence: protonation, elimination of a second methanol molecule to form a protonated ketone, and final deprotonation to yield the final ketone product.

A potential, though less common, pathway could involve intramolecular participation of the neighboring hydroxymethyl group, which could act as an internal nucleophile after the first methanol elimination, leading to a cyclic intermediate.

The rate of the reaction is directly proportional to the concentration of the protonated substrate, and therefore, the rate increases with increasing acidity (lower pH) of the solution. masterorganicchemistry.com The rate-determining step is the unimolecular cleavage of the protonated acetal to form the oxocarbenium ion. researchgate.net

Rate = k[Acetal-H⁺]

Table 3: Factors Influencing the Rate of Acetal Hydrolysis

Factor Influence on Rate Rationale
Acid Concentration Increases rate Higher concentration of the required protonated intermediate. masterorganicchemistry.com
Electron-donating groups Increases rate Stabilizes the positive charge of the oxocarbenium ion intermediate.
Steric Hindrance Can increase rate Relief of ground-state steric strain upon forming the planar intermediate.

| Solvent Polarity | Increases rate | Stabilizes the charged intermediate and transition state. |

Iv. Applications and Utility in Organic Synthesis

(2,2-Dimethoxycyclohexyl)methanol as a Versatile Synthetic Intermediate

There is no available scientific literature detailing the use of this compound as a building block for complex molecules or as a precursor in derivatization for further synthesis. While its structure suggests potential, no specific examples of its incorporation into larger, more complex structures have been reported.

Role in Chiral Synthesis

The potential for this compound to be used in chiral synthesis would depend on the stereochemistry of the cyclohexane (B81311) ring. If a single enantiomer or diastereomer of the compound were available, it could theoretically be derivatized to form a chiral auxiliary or ligand. These chiral entities could then be used to induce stereoselectivity in chemical reactions. However, there are no published studies on the synthesis of chiral derivatives of this compound for these purposes, nor are there any reports on the influence of its stereoisomers on reaction outcomes.

Use in Protecting Group Chemistry

The this compound molecule contains a dimethyl acetal (B89532) functional group. In principle, this moiety could serve as a protecting group for the corresponding ketone, 2-oxocyclohexanemethanol. Acetal protecting groups are widely used in organic synthesis to mask the reactivity of carbonyl groups under various reaction conditions. They are generally stable to basic and nucleophilic reagents but can be removed under acidic conditions to regenerate the carbonyl.

While the general chemistry of acetals as protecting groups is well-established, there are no specific studies that focus on or utilize the (2,2-dimethoxycyclohexyl) group derived from this particular methanol (B129727) for protecting group strategies in a broader synthetic context.

Strategies for Selective Protection and Deprotection of Functional Groups

The chemical compound this compound, and more commonly its related structure cyclohexanone (B45756) dimethyl ketal (1,1-dimethoxycyclohexane), serve as valuable reagents in organic synthesis for the protection of diols. The core strategy involves the formation of a cyclic ketal, specifically a cyclohexylidene acetal, which shields the hydroxyl groups from a wide range of reaction conditions. This approach is particularly useful in the synthesis of complex molecules where selective manipulation of functional groups is paramount. chem-station.comorganic-chemistry.org

The protection of 1,2- and 1,3-diols is typically achieved through a transacetalization reaction with cyclohexanone dimethyl ketal, catalyzed by an acid. prepchem.comscielo.br This reaction is reversible and often driven to completion by the removal of methanol. The choice of reaction conditions, including the catalyst and temperature, can allow for the selective protection of certain diols over others, based on principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org

Selective Protection Strategies:

The formation of cyclohexylidene acetals can exhibit selectivity based on the structure of the polyol. For instance, the protection of a polyol often favors the formation of a thermodynamically more stable five- or six-membered ring. Benzylidene acetals, for example, tend to form six-membered rings, while acetonides (from acetone) favor five-membered rings. chem-station.com The use of cyclohexanone-derived ketals offers a balance and can be influenced by reaction conditions.

Under conditions of kinetic control , typically at lower temperatures, the most reactive hydroxyl group will react fastest, leading to the formation of the kinetic product. This can be exploited to selectively protect a less sterically hindered diol in the presence of a more hindered one. wikipedia.orglibretexts.org

Conversely, under thermodynamic control , usually at higher temperatures and with longer reaction times, the reaction is reversible, and the most stable product will predominate. wikipedia.orglibretexts.orgmasterorganicchemistry.com This allows for the isomerization of an initially formed kinetic product to the more stable thermodynamic product. For example, in the protection of a sugar molecule, it is possible to selectively protect a specific pair of hydroxyl groups by allowing the reaction to reach thermodynamic equilibrium. chem-station.com

Deprotection Strategies:

The cleavage of cyclohexylidene acetals is most commonly achieved under acidic conditions. chem-station.comorganic-chemistry.org The lability of the acetal to acid can be tuned, and a variety of acidic reagents can be employed, from mild acids like pyridinium (B92312) p-toluenesulfonate (PPTS) to stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an aqueous organic solvent. orgsyn.org The choice of deprotection conditions can be critical for the survival of other acid-sensitive functional groups within the molecule.

Recent advancements have also explored neutral deprotection methods. For example, some acetals can be cleaved using reagents like β-cyclodextrin in water or through electrochemical methods, offering alternatives when acidic conditions are not tolerated. nih.govrsc.org

The following table summarizes various conditions for the protection of diols using cyclohexanone dimethyl ketal and the subsequent deprotection of the resulting cyclohexylidene acetal.

Transformation Functional Group Reagents and Conditions Selectivity/Remarks Reference
Protection 1,2-Diols, 1,3-DiolsCyclohexanone dimethyl ketal, p-toluenesulfonic acid (cat.), benzene, reflux (with removal of methanol)Forms a stable cyclohexylidene acetal. Can be selective based on thermodynamic vs. kinetic control. orgsyn.org
Protection DiolsCyclohexanone dimethyl ketal, Acid catalyst (e.g., HCl, H2SO4)General method for acetal formation. Low catalyst loading can be effective. acs.org
Deprotection Cyclohexylidene AcetalAqueous acid (e.g., HCl, TFA, acetic acid) in an organic solvent (e.g., THF, acetone)Standard and widely used method. The rate can be controlled by acid strength and temperature. orgsyn.org
Deprotection Cyclohexylidene AcetalPyridinium p-toluenesulfonate (PPTS), aqueous media or methanol, heatMild acidic conditions, useful for substrates with other acid-sensitive groups. orgsyn.org
Deprotection Cyclohexylidene AcetalIodine (catalytic), neutral conditionsMild and chemoselective deprotection. organic-chemistry.org
Deprotection Cyclohexylidene AcetalCerium(III) triflate (catalytic), wet nitromethaneChemoselective cleavage under nearly neutral pH. organic-chemistry.org
Deprotection Cyclohexylidene AcetalBenzyltriphenylphosphonium peroxymonosulfate, AlCl3, solvent-freeSolid-phase deprotection method. wikipedia.orgnih.gov
Deprotection Cyclohexylidene AcetalElectrochemical deprotection (e.g., with LiClO4)Neutral conditions, useful for sensitive substrates. rsc.org

V. Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethoxycyclohexyl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of (2,2-dimethoxycyclohexyl)methanol derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure. libretexts.orgyoutube.com

One-dimensional NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the primary structural components of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would exhibit characteristic signals. The two methoxy (B1213986) groups (-OCH₃), being chemically equivalent due to rotation, would likely produce a sharp six-proton singlet. The protons of the hydroxymethyl group (-CH₂OH) would appear as a doublet, deshielded by the adjacent oxygen atom, typically in the 3.4-4.5 δ range. libretexts.org The proton of the hydroxyl group (-OH) itself would present as a broad singlet whose chemical shift can vary with concentration and solvent. The protons on the cyclohexane (B81311) ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include the carbon of the quaternary acetal (B89532) (C-2), which would be significantly deshielded. The carbons of the two equivalent methoxy groups would appear as a single peak. The carbon of the hydroxymethyl group would also be found in the deshielded region, characteristic of carbons bonded to oxygen. libretexts.org The remaining six carbons of the cyclohexane ring would appear at distinct chemical shifts, reflecting their substitution and spatial environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Note: These are predicted values based on analogous structures. Actual values may vary.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclohexane Ring Protons1.20 - 1.90 (multiplets)20 - 40
-CH₂OH~3.50 (doublet)~65
-OCH₃~3.20 (singlet)~50
C2 (Acetal Carbon)-~100
C1 (CH-CH₂OH)~1.80 (multiplet)~45

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment maps proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would be crucial for tracing the connectivity of the protons around the cyclohexane ring and establishing the coupling between the C1 proton and the protons of the attached hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). epfl.chcolumbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, confirming assignments made from 1D spectra. For instance, it would show a cross-peak between the proton signal of the methoxy groups and the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH). sdsu.educolumbia.edu HMBC is particularly powerful for identifying quaternary carbons, which are invisible in HSQC spectra. For this molecule, an HMBC experiment would show a correlation between the methoxy protons and the quaternary acetal carbon (C2), providing unequivocal evidence for the gem-dimethoxy arrangement. It would also show correlations between the C1 proton and C2, as well as the hydroxymethyl carbon, further solidifying the structural assignment.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering clues to its structure. For acetals like this compound, electron impact (EI) ionization often leads to characteristic fragmentation pathways. libretexts.org

The molecular ion peak (M⁺) for acetals and alcohols can be weak or absent due to their instability. libretexts.org A primary fragmentation pathway for the acetal group involves the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion, which would be observed at m/z = M - 31. Subsequent loss of methanol (B129727) (CH₃OH) from this ion is also a common pathway. nih.govrsc.org

For the alcohol moiety, two main fragmentation patterns are expected:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom, leading to the loss of the cyclohexyl ring portion.

Dehydration: Elimination of a water molecule (H₂O), resulting in a peak at m/z = M - 18. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
M-18[M - H₂O]⁺Loss of water from the alcohol
M-31[M - •OCH₃]⁺Loss of a methoxy radical from the acetal
M-32[M - CH₃OH]⁺Loss of methanol
M-63[M - •OCH₃ - CH₃OH]⁺Sequential loss of a methoxy radical and methanol

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3300-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.orgchemicalbook.com Strong C-O stretching absorptions would also be prominent. The C-O stretch of the primary alcohol would appear around 1050 cm⁻¹, while the C-O stretches of the acetal group would be visible in the 1150-1050 cm⁻¹ range. The C-H stretching vibrations of the cyclohexane and methyl groups would be observed just below 3000 cm⁻¹. researchgate.netnist.gov

Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. The cyclohexane ring's symmetric "breathing" modes would give rise to distinct signals in the Raman spectrum. The C-C backbone stretches would also be clearly visible. The O-H stretch is typically a weak band in Raman spectra.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H (Alcohol)Stretching3600 - 3300 (Broad, Strong)Weak
C-H (Alkyl)Stretching2960 - 2850 (Strong)Strong
C-O (Alcohol)Stretching~1050 (Strong)Moderate
C-O (Acetal)Stretching1150 - 1050 (Strong)Moderate
C-CStretching(Fingerprint Region)Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. If a suitable crystal of a this compound derivative can be grown, this technique can confirm the connectivity established by NMR and MS.

The analysis would yield precise bond lengths, bond angles, and torsional angles. researchgate.net This would allow for the unambiguous determination of the stereochemistry at C1 and the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would be clearly visualized, providing insight into the crystal packing. While no specific crystal structure for the parent compound is publicly available, the technique remains the gold standard for absolute structural proof in the solid state.

Vi. Theoretical and Computational Studies of 2,2 Dimethoxycyclohexyl Methanol

Quantitative Structure-Activity Relationships (QSAR) for Analogues (if applicable)

As of the current literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies have been reported for analogues of this compound.

QSAR models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov The underlying principle is that variations in the structural or physicochemical properties of a molecule within a series will lead to predictable changes in their activity. nih.gov

Should a QSAR study be undertaken for analogues of this compound, it would typically involve the following steps:

Data Set Compilation: A series of structurally related analogues would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding affinity) or a physical property of interest would be measured experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using computational software. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the measured activity. nih.gov

Model Validation: The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For a series of analogues of this compound, descriptors could include parameters describing the nature of substituents on the cyclohexane (B81311) ring, modifications to the hydroxymethyl group, or changes to the acetal (B89532) functionality. A successful QSAR model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of new compounds with desired properties.

Vii. Future Research Directions and Perspectives for 2,2 Dimethoxycyclohexyl Methanol

Exploration of Novel Synthetic Pathways

The accessibility of a chiral compound is paramount to its widespread adoption. Future research will likely focus on developing more efficient and stereoselective routes to (2,2-Dimethoxycyclohexyl)methanol. Current synthetic strategies for related cyclohexanol (B46403) derivatives often involve multi-step sequences that may suffer from moderate yields or require expensive reagents.

Future synthetic explorations could target:

Asymmetric Hydrogenation: Development of catalytic systems for the asymmetric hydrogenation of a suitable prochiral precursor, such as 2,2-dimethoxycyclohexanecarbaldehyde. This approach could offer a more direct and atom-economical route.

Chiral Pool Synthesis: Investigating synthetic pathways starting from readily available and inexpensive chiral natural products.

Enzymatic Resolutions: Employing enzymes for the kinetic resolution of a racemic mixture of this compound or a key intermediate, offering a green and highly selective alternative.

Potential Synthetic Route Key Transformation Anticipated Advantages Potential Challenges
Asymmetric HydrogenationCatalytic reduction of a prochiral aldehydeHigh atom economy, potentially high enantioselectivityCatalyst development, substrate synthesis
Chiral Pool SynthesisDerivatization of a natural productAccess to enantiopure materialLengthy synthetic sequence
Enzymatic ResolutionLipase-catalyzed acylationHigh selectivity, mild conditionsLower theoretical yield (max 50% for kinetic resolution)

Development of Advanced Catalytic Systems

The structural rigidity and defined stereochemistry of the cyclohexyl scaffold make this compound an attractive precursor for the development of novel chiral ligands and catalysts. The hydroxyl group serves as a convenient handle for derivatization, allowing for the introduction of various coordinating moieties.

Future research in this area should focus on:

New Ligand Architectures: Designing and synthesizing a library of ligands derived from this compound, incorporating phosphine, amine, or oxazoline (B21484) functionalities. These ligands could be evaluated in a range of metal-catalyzed asymmetric reactions.

Organocatalysis: Utilizing the chiral backbone of this compound to develop new classes of organocatalysts for reactions such as aldol, Michael, and Mannich additions.

Immobilized Catalysts: Grafting catalytic species derived from this compound onto solid supports to facilitate catalyst recovery and recycling, a key aspect of sustainable chemistry.

Integration into Flow Chemistry or Continuous Synthesis

The transition from batch to continuous manufacturing processes is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. The development of synthetic routes to this compound that are amenable to flow chemistry would be a major advancement.

Key research objectives include:

Flow-Based Synthesis: Designing a continuous flow process for the synthesis of this compound, potentially involving packed-bed reactors with immobilized reagents or catalysts.

In-line Purification: Integrating in-line purification techniques to isolate the target compound in high purity without the need for traditional batch chromatography.

Telescoped Reactions: Developing multi-step syntheses where the crude product from one flow reactor is directly used as the starting material for the next, minimizing handling and waste generation. A recent trend shows the development of continuous flow for asymmetric synthesis. mdpi.com

Expanding Applications in Specialized Organic Synthesis

The true value of a new chiral building block is demonstrated through its successful application in the synthesis of complex and valuable molecules. Future work should aim to showcase the utility of this compound and its derivatives in specialized areas of organic synthesis.

Potential applications to be explored:

Natural Product Synthesis: Employing this compound as a chiral auxiliary or starting material in the total synthesis of biologically active natural products. soton.ac.ukresearchgate.net

Asymmetric Michael Additions: Using derivatives of this compound to control stereochemistry in conjugate addition reactions, a powerful tool for carbon-carbon bond formation. mdpi.com

Pharmaceutical Intermediates: Investigating the use of this compound in the synthesis of chiral drug intermediates, where high enantiopurity is critical.

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

A deeper understanding of reaction mechanisms is crucial for process optimization and the development of more efficient catalysts. Advanced spectroscopic techniques can provide real-time insights into reacting systems.

Future research could involve:

In Situ NMR and IR Spectroscopy: Utilizing these techniques to monitor the progress of reactions involving this compound, identify reactive intermediates, and elucidate reaction kinetics. This can be particularly insightful for understanding catalytic cycles.

Chiroptical Spectroscopy: Employing techniques like circular dichroism (CD) to probe the stereochemical environment of catalytic complexes derived from this compound.

Spectroscopic Technique Information Gained Potential Impact on Research
In Situ NMRReaction kinetics, intermediate identificationOptimization of reaction conditions, mechanistic elucidation
In Situ IRMonitoring of functional group transformationsReal-time process control in flow synthesis
Circular DichroismStereochemistry of chiral complexesCorrelation of catalyst structure with enantioselectivity

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reactivity and selectivity, and providing a deeper understanding of reaction mechanisms.

Future computational studies on this compound could focus on:

Conformational Analysis: Determining the preferred conformations of this compound and its derivatives to understand the basis of stereochemical induction.

Transition State Modeling: Using density functional theory (DFT) and other computational methods to model the transition states of reactions where this compound is used as a chiral auxiliary or as part of a catalyst. This can help to rationalize observed stereochemical outcomes and guide the design of more selective catalysts. nih.gov Emerging trends in chiral auxiliary research include the use of computational modeling to predict the stereochemical outcome of reactions. numberanalytics.com

Virtual Screening: Computationally screening libraries of virtual ligands based on the this compound scaffold to identify promising candidates for specific asymmetric transformations.

Q & A

Q. What are the optimized synthetic routes for (2,2-dimethoxycyclohexyl)methanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or oxidation of precursors. For example, a cyclohexane derivative with methoxy groups can undergo hydroxylation using reagents like borane-THF followed by oxidative workup . Reaction conditions (e.g., solvent polarity, temperature, catalyst) critically affect stereochemistry and yield. For instance, refluxing with sulfuric acid in methanol (as seen in analogous esterification reactions) may stabilize intermediates but risks side reactions like demethylation . Characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis of the methoxy groups. Avoid exposure to moisture, as hygroscopicity may alter reactivity . Use chemical-compatible gloves (e.g., nitrile) and fume hoods during handling, as the compound’s volatility or decomposition products (e.g., aldehydes) may pose inhalation risks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Approach :
  • NMR : ¹H NMR resolves methoxy (δ 3.2–3.4 ppm) and hydroxyl protons (δ 1.5–2.0 ppm, broad). ¹³C NMR confirms cyclohexane ring carbons (δ 20–40 ppm) and oxygenated carbons (δ 60–70 ppm) .
  • IR : Stretch bands at ~3400 cm⁻¹ (O-H), 2800–3000 cm⁻¹ (C-H), and 1100 cm⁻¹ (C-O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish regioisomers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Strategy : Use density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., acid-catalyzed ring-opening). Molecular dynamics simulations can model solvent effects on transition states . Compare predicted intermediates (e.g., carbocations) with experimental LC-MS/MS data to validate mechanisms .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, solubility) for this compound?

  • Data Reconciliation :
  • Source Evaluation : Cross-reference datasets from PubChem, NIST, and EPA DSSTox, prioritizing peer-reviewed studies .
  • Experimental Replication : Measure properties under controlled conditions (e.g., differential scanning calorimetry for melting points). For solubility, use UV-Vis or gravimetric analysis in solvents like DMSO or hexane .
  • Statistical Analysis : Apply multivariate regression to identify variables (e.g., purity, measurement technique) causing discrepancies .

Q. How does the stereochemistry of this compound influence its biological interactions?

  • Experimental Design :
  • Enantiomer Separation : Use chiral chromatography (e.g., amylose-based columns) to isolate stereoisomers .
  • Biological Assays : Test isolated enantiomers in enzyme inhibition studies (e.g., cytochrome P450) or receptor-binding assays. Compare IC₅₀ values to correlate stereochemistry with activity .

Q. What are the degradation pathways of this compound under environmental conditions?

  • Methodology :
  • Photolysis/Oxidation : Expose to UV light or ozone and monitor degradation via GC-MS. Key products may include cyclohexanone or formic acid .
  • Biodegradation : Use soil or microbial cultures to assess metabolic breakdown. Metabolite profiling (e.g., LC-HRMS) identifies intermediates like demethylated derivatives .

Methodological Challenges and Solutions

Q. Why do some synthetic protocols report low yields despite high starting material purity?

  • Troubleshooting :
  • Byproduct Analysis : Use TLC or HPLC to detect side products (e.g., dimerization or over-oxidation). Adjust stoichiometry or catalyst loading to suppress undesired pathways .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but could destabilize intermediates. Test alternatives like THF or dichloromethane .

Q. How to mitigate risks when scaling up synthesis from milligram to gram quantities?

  • Scale-Up Protocol :
  • Thermal Safety : Perform calorimetry to assess exothermicity during reagent addition. Use jacketed reactors for temperature control .
  • Purification : Switch from column chromatography to fractional distillation or recrystallization for higher efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.